molecular formula C15H14N2O4 B11824760 beta-L-Aspartylbeta-naphthylamide

beta-L-Aspartylbeta-naphthylamide

Katalognummer: B11824760
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: RZAJAVUZSFKIBG-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-L-Aspartylbeta-naphthylamide: is a chemical compound with the molecular formula C14H14N2O3 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an aspartyl group linked to a naphthylamide moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Aspartylbeta-naphthylamide typically involves the reaction of L-aspartic acid with beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: beta-L-Aspartylbeta-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, beta-L-Aspartylbeta-naphthylamide is used as a reagent in various analytical techniques and chemical synthesis processes .

Biology: In biological research, the compound is utilized in studies involving enzyme activity and protein interactions. It serves as a substrate for specific enzymes, allowing researchers to investigate enzymatic mechanisms .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .

Industry: Industrially, the compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Wirkmechanismus

The mechanism of action of beta-L-Aspartylbeta-naphthylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: beta-L-Aspartylbeta-naphthylamide is unique due to its specific structure and the presence of both aspartyl and naphthylamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C15H14N2O4

Molekulargewicht

286.28 g/mol

IUPAC-Name

(2S)-2-amino-4-(naphthalene-2-carbonylamino)-4-oxobutanoic acid

InChI

InChI=1S/C15H14N2O4/c16-12(15(20)21)8-13(18)17-14(19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,16H2,(H,20,21)(H,17,18,19)/t12-/m0/s1

InChI-Schlüssel

RZAJAVUZSFKIBG-LBPRGKRZSA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)C[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.